molecular formula C10H19IO2 B8553819 10-Iododecanoic acid CAS No. 71736-18-0

10-Iododecanoic acid

Cat. No. B8553819
Key on ui cas rn: 71736-18-0
M. Wt: 298.16 g/mol
InChI Key: SIWQADQLOLPSIF-UHFFFAOYSA-N
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Patent
US08722910B2

Procedure details

To a mechanically stirred solution of 10-bromodecanoic acid (50 g, 0.2 mol) in 1 L of acetone under nitrogen was added sodium iodide (238.7 g, 1.59 mol) and the resulting heterogeneous reaction mixture was allowed to stir at room temperature for 18 h. The thick reaction mixture was filtered through a pad of Celite 521, concentrated in vacuo to one-fifth volume and diluted with 1 L of brine. This was extracted with 4×250 mL of hexanes. The combined organic extracts were washed with 2×250 mL of freshly prepared 10% aqueous sodium thiosulfate, dried over sodium sulfate, concentrated in vacuo and vacuum dried to give iodo acid 2 (57.5 g, 98%) as a white solid:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
238.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12].[I-:14].[Na+]>CC(C)=O>[I:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCCCCCCCCCC(=O)O
Name
Quantity
238.7 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The thick reaction mixture was filtered through a pad of Celite 521
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to one-fifth volume
ADDITION
Type
ADDITION
Details
diluted with 1 L of brine
EXTRACTION
Type
EXTRACTION
Details
This was extracted with 4×250 mL of hexanes
WASH
Type
WASH
Details
The combined organic extracts were washed with 2×250 mL of freshly prepared 10% aqueous sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ICCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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